molecular formula C11H12Cl2O3S B1427913 5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride CAS No. 1245534-96-6

5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride

Cat. No. B1427913
M. Wt: 295.2 g/mol
InChI Key: FWCOWACLOWTUDY-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1245534-96-6 . It has a molecular weight of 295.19 and its IUPAC name is 5-chloro-2-(cyclopentyloxy)benzenesulfonyl chloride . The compound is used in diverse scientific research for its unique properties and applications.


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride is 1S/C11H12Cl2O3S/c12-8-5-6-10 (11 (7-8)17 (13,14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride include a molecular weight of 295.19 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would need to be referenced from a detailed chemical properties resource.

Scientific Research Applications

Synthesis and Characterization

In the realm of synthetic chemistry, derivatives of benzene sulfonamide, which share structural similarities with 5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride, have been synthesized and characterized. For example, a study detailed the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives. These compounds were evaluated for their antioxidant activities and showed promising activity against acetylcholinesterase enzyme, suggesting potential applications in developing treatments for neurodegenerative diseases (Fatima et al., 2013).

Catalytic Applications

In another study, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were used as a reaction media for Friedel-Crafts sulfonylation of benzene and substituted benzenes with sulfonyl chlorides. This process demonstrated enhanced reactivity and selectivity, offering a green and efficient method for the synthesis of diaryl sulfones under mild conditions (Nara et al., 2001).

Material Science

Research into the functional group uniformity of polystyrol sulfonyl chloride resins via infrared spectroscopy has provided insights into optimizing the synthesis conditions for achieving high uniformity. This work supports the development of advanced polymer materials with specific chemical functionalities for diverse applications (Lin et al., 2009).

Organic Synthesis

Alkyl benzene sulfonyl chloride, synthesized from alkyl substituted benzene and chlorosulfonic acid, highlights the utility of sulfonyl chlorides in organic synthesis. The optimized conditions for this synthesis achieved significant yields, indicating the practicality of sulfonyl chlorides in synthesizing complex organic molecules (Lu Jun-rui, 2013).

Photophysical Studies

A study on the synthesis and photophysical characterization of NIR probes with aliphatic, aromatic, and chlorinated terminals in benzo[a]phenoxazines, including derivatives of sulfonyl chlorides, underscores the importance of these compounds in developing new materials for imaging and sensing applications. The photostability of these compounds in various media revealed their potential for biological imaging applications (Raju et al., 2016).

properties

IUPAC Name

5-chloro-2-cyclopentyloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3S/c12-8-5-6-10(11(7-8)17(13,14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOWACLOWTUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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